molecular formula C9H13ClN2 B1488166 2-chloro-N,N-diethylpyridin-4-amine CAS No. 1289262-14-1

2-chloro-N,N-diethylpyridin-4-amine

Cat. No. B1488166
CAS RN: 1289262-14-1
M. Wt: 184.66 g/mol
InChI Key: WYOJVCBNILARHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N,N-diethylpyridin-4-amine is a chemical compound with the molecular formula C9H13ClN2. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-chloro-N,N-diethylpyridin-4-amine is represented by the linear formula C9H13ClN2. The molecular weight of this compound is 184.66 g/mol.

Scientific Research Applications

Organic Synthesis Intermediary

2-chloro-N,N-diethylpyridin-4-amine: is utilized as an intermediate in organic synthesis. It serves as a building block for creating more complex molecules, particularly in the pharmaceutical industry . Its structure allows for various substitutions and modifications, enabling the synthesis of a wide range of compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to act as a precursor in the synthesis of drug candidates. It may contribute to the development of new therapeutic agents, including antihistamines, anti-inflammatory drugs, and potentially antiviral medications .

Agricultural Chemistry

The compound’s derivatives could be investigated for their use in agriculture, such as the development of new pesticides or herbicides. Its chemical structure could be modified to enhance the efficacy and selectivity of such agents .

Material Science

In material science, 2-chloro-N,N-diethylpyridin-4-amine might play a role in the creation of new polymers or coatings. Its properties could be harnessed to improve the durability or functionality of materials used in various industries .

Environmental Science

This chemical may have applications in environmental science, particularly in the study of environmental pollutants. It could be used as a tracer or marker to understand chemical reactions and degradation processes in the environment .

Biochemical Research

In biochemistry, the compound could be used to study biological pathways or as a reagent in biochemical assays. Its role in binding to specific enzymes or receptors can be pivotal in understanding cellular processes .

properties

IUPAC Name

2-chloro-N,N-diethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-12(4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOJVCBNILARHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N,N-diethylpyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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